3-chloro-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine
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Overview
Description
3-chloro-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine is a heterocyclic compound that contains a pyridine ring substituted with chlorine, nitro, and prop-2-yn-1-ylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine typically involves the nitration of 3-chloropyridine followed by the introduction of the prop-2-yn-1-ylamine group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The resulting 3-chloro-5-nitropyridine is then reacted with propargylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-chloro-5-amino-N-(prop-2-yn-1-yl)pyridin-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The prop-2-yn-1-ylamine group may also play a role in modulating the compound’s activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-nitropyridine: Lacks the prop-2-yn-1-ylamine group but shares the nitro and chlorine substitutions.
5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine: Similar structure but without the chlorine atom.
3-chloro-N-(prop-2-yn-1-yl)pyridin-2-amine: Similar structure but without the nitro group.
Uniqueness
3-chloro-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine is unique due to the combination of its substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-5-nitro-N-prop-2-ynylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-2-3-10-8-7(9)4-6(5-11-8)12(13)14/h1,4-5H,3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFYHWIRYMDRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=C(C=C(C=N1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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